molecular formula C11H13F2N B13036562 (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine

Cat. No.: B13036562
M. Wt: 197.22 g/mol
InChI Key: KFNXPRRRVDQXJM-SNVBAGLBSA-N
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Description

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a chemical compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a cyclopropylmethylamine group attached to a phenyl ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine typically involves the following steps:

    Formation of the Cyclopropylmethylamine Group: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Coupling with the Phenyl Ring: The final step involves coupling the cyclopropylmethylamine with a phenyl ring substituted with the difluoromethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)[4-(Trifluoromethyl)phenyl]cyclopropylmethylamine
  • (1R)[4-(Chloromethyl)phenyl]cyclopropylmethylamine
  • (1R)[4-(Bromomethyl)phenyl]cyclopropylmethylamine

Uniqueness

(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(R)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m1/s1

InChI Key

KFNXPRRRVDQXJM-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)C(F)F)N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C(F)F)N

Origin of Product

United States

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